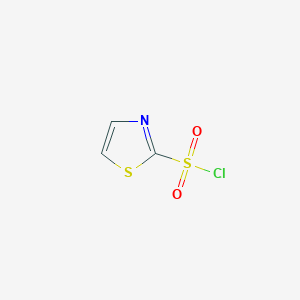
2-Thiazolesulfonyl chloride
Overview
Description
2-Thiazolesulfonyl chloride is a versatile chemical compound widely used in organic synthesis. It is known for its role in the preparation of heterocyclic compounds, sulfur-containing compounds, pharmaceuticals, and agrochemicals . The compound has the molecular formula C3H2ClNO2S2 and a molecular weight of 183.64 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Thiazolesulfonyl chloride is organic bases . The compound interacts with these bases to form thiazole derivatives .
Mode of Action
The mode of action of this compound involves a nucleophilic attack of the organic base on the sulfonyl chloride . This is followed by a proton transfer that gives rise to the thiazole product .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of diverse organic molecules . These molecules can potentially influence various biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of the action of this compound is the formation of thiazole derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water and soluble in alcohol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored under an inert atmosphere at -86°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the reaction between 2-Thiazolesulfonyl chloride and organic bases leads to the formation of thiazole derivatives . This process involves the nucleophilic attack of the organic base on the sulfonyl chloride, followed by a proton transfer that gives rise to the thiazole product .
Cellular Effects
Thiazole derivatives, which can be formed from this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is known that it can react with organic bases to form thiazole derivatives . The formation of these derivatives involves a nucleophilic attack on the sulfonyl chloride, followed by a proton transfer .
Temporal Effects in Laboratory Settings
It is known that this compound is stored at -86°C under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiazolesulfonyl chloride can be synthesized from thiazole through a series of chemical reactions. One common method involves the reaction of thiazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the thiazole ring . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
2-Thiazolesulfonyl chloride is utilized in various scientific research applications, including:
Comparison with Similar Compounds
2-Thiazolines: These compounds share the thiazole ring structure but differ in their functional groups and reactivity.
2-Mercaptothiazole: Similar in structure but contains a thiol group instead of a sulfonyl chloride group.
2-Bromothiazole: Contains a bromine atom instead of a sulfonyl chloride group.
Uniqueness: 2-Thiazolesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100481-09-2 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
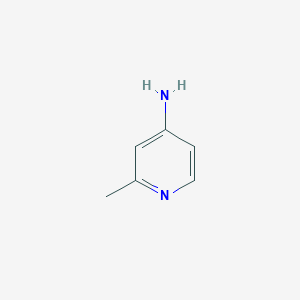
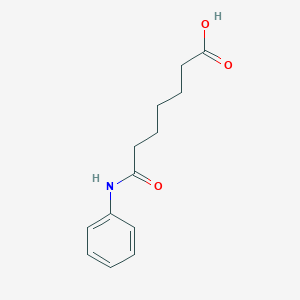
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

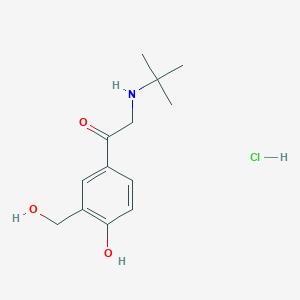

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)

![Tributyl[(methoxymethoxy)methyl]stannane](/img/structure/B30004.png)
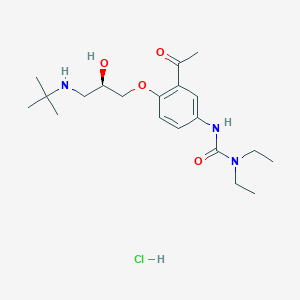
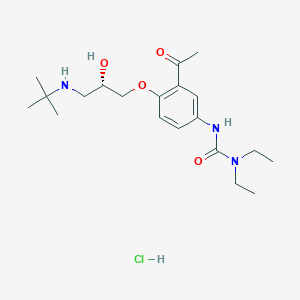
![(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B30009.png)
